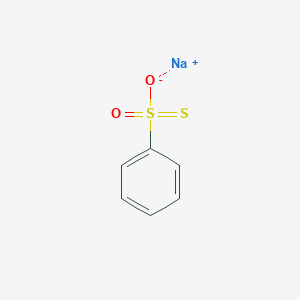

Benzenesulfonothioic acid, sodium salt

Vue d'ensemble

Description

Benzenesulfonothioic acid, sodium salt, also known as Sodium benzenesulfonothioate, is a white, water-soluble solid . It is produced by the neutralization of benzenesulfonic acid with sodium hydroxide . It is also used as an intermediate in pesticide synthesis .

Synthesis Analysis

The synthesis of Benzenesulfonothioic acid, sodium salt involves the reaction of benzenesulfonyl chloride with sodium sulfide . The reaction takes place in a porcelain reaction kettle with a certain amount of water and crushed 60% sodium sulfide. The mixture is then heated at various temperatures for specific durations .Molecular Structure Analysis

The molecular formula of Benzenesulfonothioic acid, sodium salt is C6H5NaO2S2 . It has a molecular weight of 196.223 . The exact mass is 195.962860 .Chemical Reactions Analysis

Benzenesulfonothioic acid, sodium salt, being a sulfonic acid, exhibits typical reactions of aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation can be reversed above 220°C .Physical And Chemical Properties Analysis

Benzenesulfonothioic acid, sodium salt has a melting point of 275°C (dec.) (lit.) . Its boiling point is 335.4°C at 760mmHg . The flash point is 156.7°C . It is a white crystalline solid .Applications De Recherche Scientifique

Gas Hydrate Cool Storage Systems

Experimental research by Bi et al. (2006) on the crystallization process of gas hydrate HCFC141b showed that adding benzenesulfonic acid sodium salt significantly decreased the subcooling degree of formation and accelerated the gas hydrate formation rate. This study highlights the potential of benzenesulfonic acid sodium salt in enhancing the efficiency of cool storage systems, particularly in air conditioning engineering applications (Bi et al., 2006).

Ion-Selective Membranes

Zhu et al. (2006) investigated methacrylated self-organizing 2,3,4-tris(alkoxy)benzenesulfonates, including their sodium salts, for potential use in ion-selective membranes. The study found that the sodium salt forms a hexagonal columnar disordered phase, potentially preforming ion-transport channels, indicating its utility in developing advanced materials for selective ion transport (Zhu et al., 2006).

Surfactant Production and Granulation

Schöngut et al. (2013) explored the dry neutralization process of dodecyl-benzenesulfonic acid with sodium carbonate to produce sodium dodecyl-benzenesulfonate, an important anionic surfactant. The study's findings on reaction kinetics and granule properties offer insights into the manufacturing process of detergents and related products (Schöngut et al., 2013).

Catalysis in Organic Reactions

Gu et al. (2007) developed a neutral catalytic system for Michael reactions of indoles by combining silica-supported benzenesulfonic acid sodium salt with a hydrophobic ionic liquid in water. This study demonstrates the sodium salt's role in creating an efficient hydrophobic environment for the reaction, leading to high yields of desired Michael adducts (Gu et al., 2007).

Mécanisme D'action

C6H5NaO2S2C_6H_5NaO_2S_2C6H5NaO2S2

.Target of Action

It is known to be used as an intermediate in the synthesis of certain pesticides .

Mode of Action

As an intermediate in pesticide synthesis, it likely interacts with its targets to inhibit or disrupt their normal function, leading to the death of pests .

Biochemical Pathways

As an intermediate in pesticide synthesis, it is likely involved in the disruption of biochemical pathways essential for the survival of pests .

Pharmacokinetics

As a sodium salt, it is soluble in water , which could influence its absorption and distribution in organisms.

Result of Action

As an intermediate in pesticide synthesis, its primary result of action is likely the death of pests .

Action Environment

The action, efficacy, and stability of sodium benzenesulfonothioate can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the presence of water in its environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHOWMPPNDKQSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062038 | |

| Record name | Sodium benzenethiosulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonothioic acid, sodium salt | |

CAS RN |

1887-29-2 | |

| Record name | Benzenethiosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001887292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonothioic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium benzenethiosulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzenethiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)

![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)